rac Methyl Efavirenz

Vue d'ensemble

Description

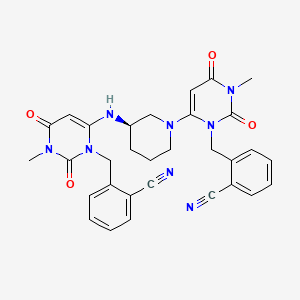

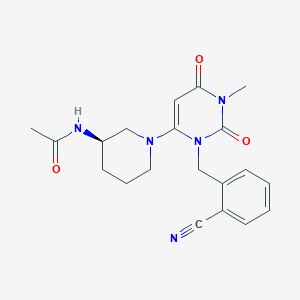

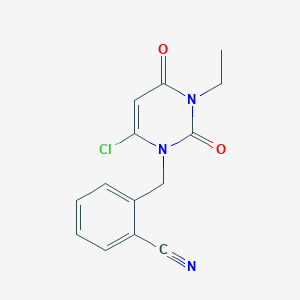

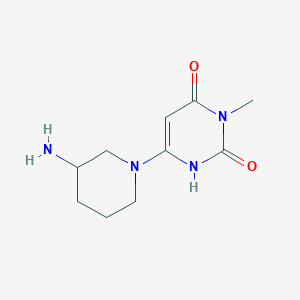

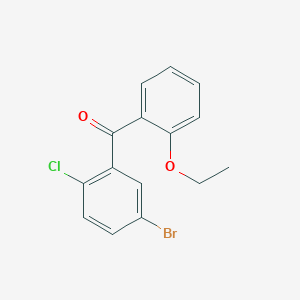

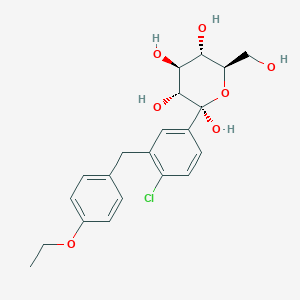

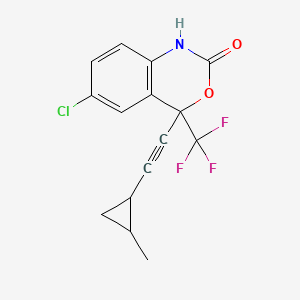

“rac Methyl Efavirenz” is a mixture of diastereomers . It is related to Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .

Molecular Structure Analysis

The molecular formula of “rac Methyl Efavirenz” is C15H11ClF3NO2 . The structure of the compound, which substitutes a methyl group for the carbonyl oxygen in efavirenz, has been studied .Physical And Chemical Properties Analysis

The molecular weight of “rac Methyl Efavirenz” is 329.70 . Other physical and chemical properties such as thermal stability have been studied .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “rac Methyl Efavirenz”, but unfortunately, the available information does not provide a comprehensive list of six to eight unique applications. The search results mention its use as a potential synthetic impurity and degradation product in research , its role in pharmaceutical co-crystallization to improve oral bioavailability , and its potential as an anticancer agent . However, these do not cover the full range of applications you are looking for.

Mécanisme D'action

Target of Action

Rac Methyl Efavirenz, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat HIV infection . Its primary target is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 . This enzyme is crucial for the virus as it transcribes viral RNA into DNA, allowing the virus to integrate into the host genome and replicate .

Mode of Action

Efavirenz works by inhibiting the activity of the reverse transcriptase enzyme . It binds to the active site of the enzyme, causing unique steric interactions that block the transcription of viral RNA into DNA . This prevents the virus from integrating into the host genome, thereby inhibiting its replication .

Biochemical Pathways

The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form . This conversion varies depending on the cell type . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has been shown to be a promising anticancer agent for treating certain cancers .

Pharmacokinetics

Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . It is metabolized primarily by cytochrome P450 (CYP) 2B6, with minor metabolism by CYP2A6 and CYP3A4/5, and direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . This extensive metabolism impacts the drug’s bioavailability and efficacy .

Result of Action

The inhibition of reverse transcriptase by Efavirenz prevents the replication of HIV, thereby reducing the viral load in the body . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer cell lines .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, the rate of Efavirenz phosphorylation and thus its antiviral activity can vary depending on the cell type . Additionally, genetic polymorphisms in the enzymes involved in Efavirenz metabolism can affect the drug’s plasma concentrations and potentially its efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRDGEWILKMMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Methyl Efavirenz | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.